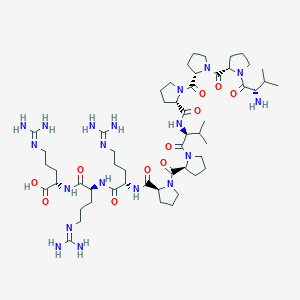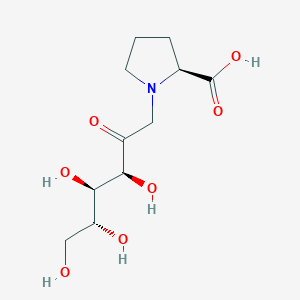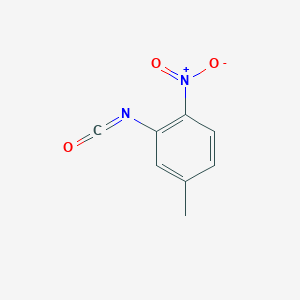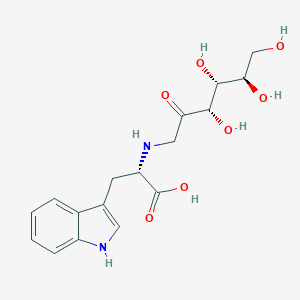![molecular formula C13H12N4 B142105 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline CAS No. 129075-89-4](/img/structure/B142105.png)
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline
Vue d'ensemble
Description
The compound "4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its utility in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules .
Synthesis Analysis
The synthesis of triazole derivatives often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry. This method is highly efficient and has been used to produce a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides with potent antiproliferative activity against cancer cell lines . Another approach is the pseudo-four component click synthesis, which can yield mono- and dibenzylated 1,2,3-triazoles from aniline derivatives . These methods demonstrate the versatility and accessibility of triazole-based compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with the potential for various substitutions on the triazole ring that can significantly affect the compound's properties and biological activity. For instance, the dihedral angles between the triazole ring and other substituents, such as benzene rings, can influence the overall molecular conformation, which is crucial for the interaction with biological targets .
Chemical Reactions Analysis
Triazole derivatives can participate in a variety of chemical reactions. They can act as ligands in coordination polymers, demonstrating diverse structural and functional properties . The reactivity of the aniline N-H bond in monobenzylated 1,2,3-triazoles can be exploited to produce dibenzylated derivatives, which can have different biological activities . Additionally, triazole compounds can be used as sensors for the detection of toxic aromatic amines, utilizing their ability to form hydrogen-bonded adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the Schiff base of aniline derivatives has been shown to possess antimicrobial, antioxidant, and larvicidal activities, which are attributed to the specific functional groups present in the molecule . The crystal structure of these compounds, as determined by X-ray diffraction, can provide insights into their stability and potential interactions in a biological context .
Applications De Recherche Scientifique
1. Application in Alzheimer’s Disease Research
- Summary of Application: The compound has been used in the synthesis of quinoline-based [1,2,3]-triazole hybrid derivatives. These derivatives have been studied for their potential use in Alzheimer’s disease treatment .
- Methods of Application: The compound was synthesized via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .
- Results or Outcomes: Computational studies were conducted to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
2. Application in Organic Synthesis
- Summary of Application: 1,2,3-triazoles, including “4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline”, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Methods of Application: The synthesis of 1,2,3-triazoles is often achieved through click chemistry .
- Results or Outcomes: The 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
3. Application in Cancer Research
- Summary of Application: The compound has been used in the synthesis of derivatives that have been studied for their potential use in cancer treatment .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Detailed biological studies suggested that the synthesized compound induced the apoptosis of BT-474 cells .
4. Application in Antimicrobial Research
- Summary of Application: A diverse series of 4-(((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized and tested for their antimicrobial activity .
- Methods of Application: The compounds were synthesized by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .
- Results or Outcomes: Most of the compounds exhibited good-to-excellent antimicrobial activity. Some compounds showed activity comparable to ciprofloxacin against B. subtilis and E. coli, and to fluconazole against A. niger .
5. Application in Breast Cancer Treatment
- Summary of Application: Letrozole and anastrozole containing a 1,2,4-triazole ring have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the application were not detailed in the source .
6. Application in Antifungal Research
- Summary of Application: A diverse series of 4-(((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized and tested for their antifungal activity .
- Methods of Application: The compounds were synthesized by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .
- Results or Outcomes: Compounds 4h and 4i showed activity comparable to fluconazole against A. niger .
Safety And Hazards
Propriétés
IUPAC Name |
4-(benzotriazol-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSIHNFDWYIROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377441 | |
| Record name | 4-[(1H-Benzotriazol-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline | |
CAS RN |
129075-89-4 | |
| Record name | 4-[(1H-Benzotriazol-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Benzotriazol-1-ylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)












